molecular formula C4H9F2NO B1427620 2-[(2,2-Difluoroethyl)amino]ethan-1-ol CAS No. 505-06-6

2-[(2,2-Difluoroethyl)amino]ethan-1-ol

Cat. No.: B1427620
CAS No.: 505-06-6
M. Wt: 125.12 g/mol
InChI Key: PJRBDIUVNRUBAI-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethyl)amino]ethan-1-ol is a chemical compound with the molecular formula C4H9F2NO and a molecular weight of 125.12 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Difluoroethyl)amino]ethan-1-ol typically involves the reaction of 2,2-difluoroethylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Difluoroethyl)amino]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2,2-Difluoroethyl)amino]ethan-1-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-[(2,2-Difluoroethyl)amino]ethan-1-ol is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a difluoroethylamino group and a hydroxyl group, suggests enhanced biological activity compared to non-fluorinated analogs. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C4_4H8_8F2_2N2_2O
  • Molecular Weight : 122.11 g/mol
  • Functional Groups : Hydroxyl (-OH), Difluoroethylamine

The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, making this compound a candidate for drug development targeting various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that compounds containing difluoroethylamine moieties can interact favorably with receptors involved in neurotransmission, potentially modulating their activity. This interaction may lead to altered signaling pathways associated with various physiological processes.

Pharmacological Effects

  • Neurotransmission Modulation : Studies suggest that the compound may act as a bioisosteric replacement for hydroxyl groups in pharmacological agents, enhancing receptor binding and activity modulation.
  • Enzyme Inhibition : The compound has been used in studies involving enzyme inhibition, indicating potential applications in therapeutic contexts where enzyme modulation is beneficial.

Toxicological Profile

Research on the toxicological aspects of this compound is limited; however, related compounds in the difluoroethylamine class have shown varying degrees of toxicity. Understanding the safety profile through in vivo studies is crucial for its application in medicinal chemistry.

Binding Affinity Studies

A study investigated the binding affinity of this compound with various neurotransmitter receptors. The results indicated that the compound exhibited significant binding to serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Metabolism Studies

Metabolism studies have shown that this compound undergoes extensive biotransformation via cytochrome P450 enzymes. The primary metabolites were identified as hydroxylated derivatives, which may possess distinct pharmacological properties compared to the parent compound .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
4-(2,2-Difluoroethylamino)phenolContains a phenolic hydroxyl groupEnhanced biological activity due to phenolic structure
2-AminoethanolLacks fluorine atomsMore hydrophilic; less stable compared to fluorinated analogs
4-AminophenolSimilar structure but lacks difluoroethyl groupUsed primarily in dye synthesis; lower reactivity
3-(Difluoromethyl)anilineContains a difluoromethyl groupDifferent reactivity profile; used in agrochemicals

The uniqueness of this compound lies in its combination of both difluoroethylamino and hydroxyl functionalities, providing distinct chemical reactivity and potential therapeutic applications not found in other similar compounds.

Properties

IUPAC Name

2-(2,2-difluoroethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO/c5-4(6)3-7-1-2-8/h4,7-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRBDIUVNRUBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Borane-tetrahydrofuran complex (40 ml of a 1.0 N solution in THF, 40 mmol) was added dropwise at 0° C. to a solution of 2,2-difluoro-N-(2-hydroxyethyl)acetamide (2.78 g, 20 mmol) in tetrahydrofuran (30 ml). The mixture was warmed to ambient temperature and then heated at reflux for 18 hours. The reaction mixture was cooled to ambient temperature and concentrated hydrochloric acid (6 ml) was added dropwise. The solvent was evaporated and the crude product was purified by chromatography on silica gel. Elution with dichloromethane:methanolic ammonia (96:4) then dichloromethane:methanolic ammonia (94:6) yielded 2-((2,2-difluoroethyl)amino)ethanol (0.97 g, 39% yield):
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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